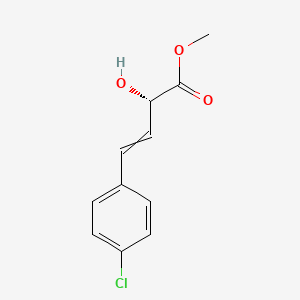
methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate typically involves the reaction of 4-chlorobenzaldehyde with a suitable ester precursor under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate exerts its effects involves interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, while the hydroxy and ester groups can form hydrogen bonds or undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-4-(4-bromophenyl)-2-hydroxybut-3-enoate
- Methyl (2S)-4-(4-fluorophenyl)-2-hydroxybut-3-enoate
- Methyl (2S)-4-(4-methylphenyl)-2-hydroxybut-3-enoate
Uniqueness
Methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
830319-49-8 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl (2S)-4-(4-chlorophenyl)-2-hydroxybut-3-enoate |
InChI |
InChI=1S/C11H11ClO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7,10,13H,1H3/t10-/m0/s1 |
InChI Key |
IDZMRQSLNYVHHU-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@H](C=CC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


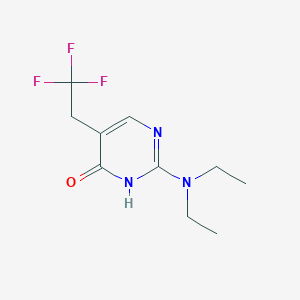
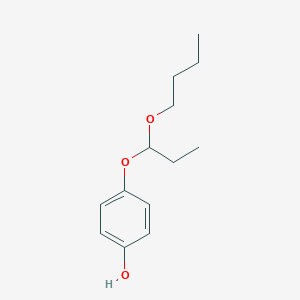
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)


![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-methylbenzamide](/img/structure/B14203231.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)
![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)
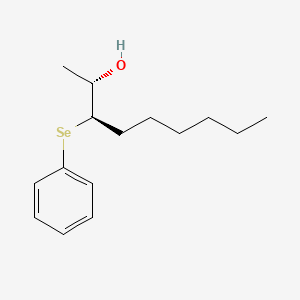
![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)
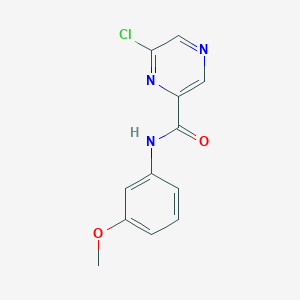
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-iodo-](/img/structure/B14203266.png)
